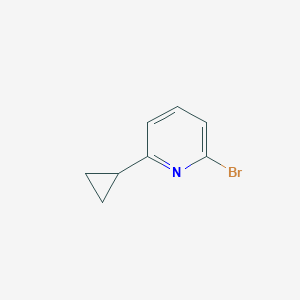
2-Bromo-6-cyclopropylpyridine
Übersicht
Beschreibung
“2-Bromo-6-cyclopropylpyridine” is a chemical compound with the molecular formula C8H8BrN . It has a molecular weight of 198.06 and is used as a building block in research .
Synthesis Analysis
The synthesis of bromocyclopropylpyridines, including 2-bromo-6-cyclopropylpyridine, has been achieved via the Sandmeyer reaction . The procedure involves the treatment of 2,6-dibromopyridine with cyclopropylboronic acid, Cs2CO3, Pd(PPh3)4, and 1,4-dioxane under an inert atmosphere .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-cyclopropylpyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
Physical And Chemical Properties Analysis
2-Bromo-6-cyclopropylpyridine is a solid at room temperature . It should be stored at 0-8 °C .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
2-Bromo-6-cyclopropylpyridine: is a valuable intermediate in pharmaceutical research. Its structure is amenable to further functionalization, making it a versatile building block for the synthesis of various pharmacologically active compounds. For instance, it can be used to create analogs of known drugs to improve their efficacy or reduce side effects. The bromine atom in the compound is particularly useful for cross-coupling reactions, which are pivotal in constructing complex molecules for drug discovery .
Agricultural Chemistry
In the realm of agriculture, 2-Bromo-6-cyclopropylpyridine can be utilized to develop new pesticides and herbicides. Its reactivity allows for the creation of compounds that can interact with specific biological targets in pests, potentially leading to more effective crop protection strategies. The cyclopropyl group can impart unique biological activity, which is explored in the design of new agrochemicals .
Material Science
Material scientists can explore the use of 2-Bromo-6-cyclopropylpyridine in the synthesis of novel materials. Its incorporation into polymers or small molecules can lead to materials with unique properties such as enhanced thermal stability or electrical conductivity. This compound could play a role in creating advanced materials for electronics or nanotechnology applications .
Chemical Synthesis
2-Bromo-6-cyclopropylpyridine: serves as a crucial synthetic intermediate in organic chemistry. It can undergo various chemical transformations, including palladium-catalyzed coupling reactions, to synthesize complex molecules. Its presence in a synthetic pathway can streamline the production of target molecules, making it a valuable tool for chemists working on complex organic synthesis .
Analytical Chemistry
In analytical chemistry, 2-Bromo-6-cyclopropylpyridine can be used as a standard or reagent in chromatographic methods and mass spectrometry. It can help in the quantification and identification of compounds in complex mixtures, playing a critical role in the analysis of pharmaceuticals, environmental samples, or biological matrices .
Environmental Science
Environmental scientists might investigate 2-Bromo-6-cyclopropylpyridine for its environmental fate and behavior. Understanding how this compound degrades or persists in various environments can inform risk assessments and the development of remediation strategies. It can also serve as a model compound for studying the environmental impact of brominated organic chemicals .
Biochemistry
In biochemistry, 2-Bromo-6-cyclopropylpyridine could be used to probe biochemical pathways or as a precursor for synthesizing biomolecules. Its reactivity with various biomolecules can be harnessed to study enzyme mechanisms or to develop probes for understanding cellular processes .
Nanotechnology
Lastly, in nanotechnology, 2-Bromo-6-cyclopropylpyridine may find applications in the synthesis of nanomaterials. Its ability to participate in controlled chemical reactions can be essential for creating nanoparticles with specific functions, which could be used in medical diagnostics, electronics, or as catalysts .
Eigenschaften
IUPAC Name |
2-bromo-6-cyclopropylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQSZDKUCGKHQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671693 | |
| Record name | 2-Bromo-6-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-cyclopropylpyridine | |
CAS RN |
1086381-26-1 | |
| Record name | 2-Bromo-6-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-cyclopropylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1520145.png)
![C-Benzo[b]thiophen-5-yl-methylamine hydrochloride](/img/structure/B1520146.png)
![Octahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B1520148.png)

![Benzo[d]thiazol-5-amine hydrochloride](/img/structure/B1520153.png)



